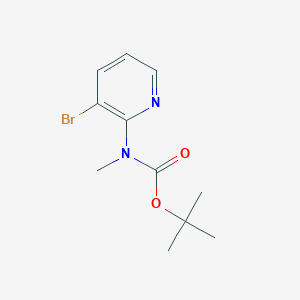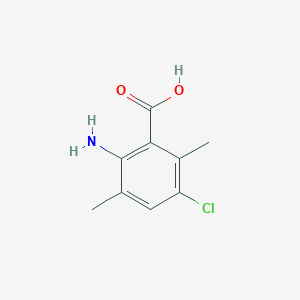
3-Acetamido-6-chloro-2-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetamido-6-chloro-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of acetamido, chloro, and fluoro substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-6-chloro-2-fluorobenzoic acid typically involves the acylation of 3-amino-6-chloro-2-fluorobenzoic acid. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common to achieve high purity of the final product.
化学反応の分析
Types of Reactions
3-Acetamido-6-chloro-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The acetamido group can be oxidized to form corresponding nitro compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation Reactions: Products include nitrobenzoic acids.
Reduction Reactions: Products include aminobenzoic acids and other reduced derivatives.
科学的研究の応用
3-Acetamido-6-chloro-2-fluorobenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 3-Acetamido-6-chloro-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the chloro and fluoro substituents can enhance the compound’s binding affinity through hydrophobic interactions and halogen bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Chloro-2-fluorobenzoic acid: Similar in structure but lacks the acetamido group.
2-Chloro-6-fluorobenzoic acid: Another halogenated benzoic acid with different substitution pattern.
3-Acetamido-2-fluorobenzoic acid: Similar but with different positioning of the chloro and fluoro groups.
Uniqueness
3-Acetamido-6-chloro-2-fluorobenzoic acid is unique due to the combination of acetamido, chloro, and fluoro substituents on the benzene ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the acetamido group enhances its potential as a pharmaceutical intermediate, while the chloro and fluoro substituents contribute to its reactivity and binding affinity in various applications.
特性
分子式 |
C9H7ClFNO3 |
|---|---|
分子量 |
231.61 g/mol |
IUPAC名 |
3-acetamido-6-chloro-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H7ClFNO3/c1-4(13)12-6-3-2-5(10)7(8(6)11)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15) |
InChIキー |
FGLLSPYVMVOKIG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C(=C(C=C1)Cl)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


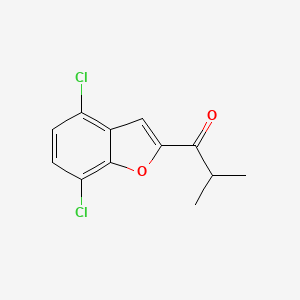
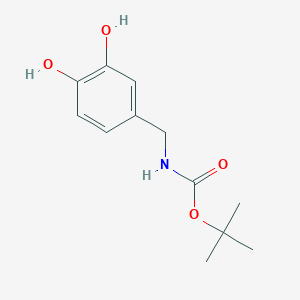
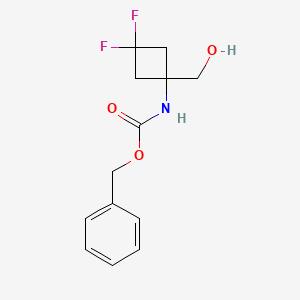

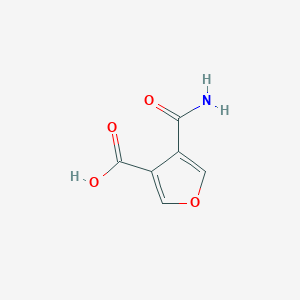
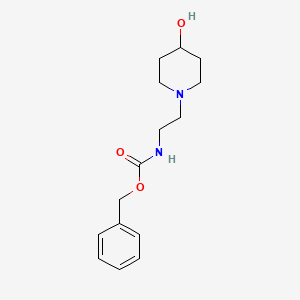
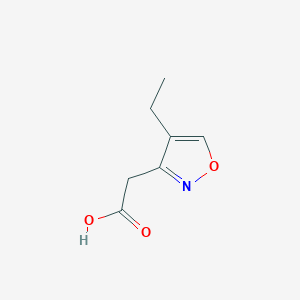

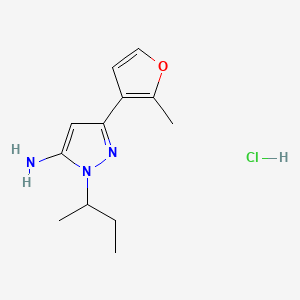
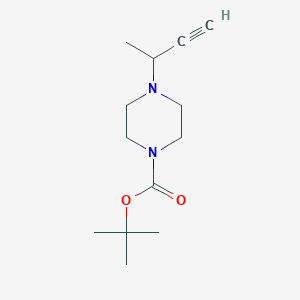
![4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)
